Amineptine Methyl Ester
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Overview
Description
Amineptine Methyl Ester is a synthetic molecule composed of a methyl amine and an ester group. It is a derivative of amineptine, which is known for its antidepressant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amineptine Methyl Ester involves the conversion of amineptine to its methyl ester derivative. This can be achieved through a series of reactions:
Formation of Sodium Salt: Amineptine is treated with sodium hydride in dimethylformamide to form the sodium salt of amineptine.
Methylation: Methyl iodide is added to the reaction mixture to form the methyl ester derivative.
Quenching and Acidification: The reaction mixture is quenched with methanol and acidified with hydrochloric acid to obtain this compound as a solid product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound is suitable for research and potential pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Amineptine Methyl Ester undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst.
Aminolysis: This reaction typically involves the ester reacting with an amine under mild conditions.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Aminolysis: Amides.
Reduction: Alcohols.
Scientific Research Applications
Amineptine Methyl Ester has been used in various scientific research applications, including:
Mechanism of Action
Amineptine Methyl Ester acts as an agonist at the 5-HT1A receptor, a serotonin receptor. It increases the release of serotonin, a neurotransmitter involved in various physiological processes. Additionally, it inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft . This dual action contributes to its antidepressant and anxiolytic effects.
Comparison with Similar Compounds
Amineptine: The parent compound, known for its antidepressant properties.
Methyl Butyrate: Another ester with different applications, primarily in the food and fragrance industries.
Ethyl Acetate: A commonly used ester in various industrial applications.
Uniqueness: Amineptine Methyl Ester is unique due to its specific action on serotonin receptors and its potential therapeutic applications. Unlike other esters, it has been studied extensively for its effects on neurotransmitter levels and its potential as an antidepressant .
Properties
IUPAC Name |
methyl 7-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylamino)heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-26-22(25)14-4-2-3-9-17-24-23-20-12-7-5-10-18(20)15-16-19-11-6-8-13-21(19)23/h5-8,10-13,23-24H,2-4,9,14-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYASTFAKROJLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCNC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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